LogP-Driven Lipophilicity Tuning: Tosyl (893726-85-7) vs. 4-Bromobenzenesulfonyl Analog
The computed XLogP3 of the target compound is -0.2 [1], indicating balanced hydrophilicity. In contrast, the 4-bromobenzenesulfonyl analog (CAS 380339-42-4), bearing a heavier halogen, is predicted to have a significantly higher logP (estimated ~1.5–2.0 based on fragment contributions, though a precisely computed XLogP3 value is not publicly available from PubChem at time of analysis) . This difference of ≥1.7 log units means the tosyl scaffold delivers superior aqueous solubility and reduced non-specific binding—critical for both in vitro assay reliability and downstream hydrazone library synthesis.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.2 |
| Comparator Or Baseline | 2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]acetohydrazide (estimated XLogP3 ~1.5–2.0, exact PubChem computed value not available) |
| Quantified Difference | ≥1.7 log units lower for target |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Lower logP directly correlates with improved aqueous solubility and reduced non-specific protein binding, enhancing the reliability of in vitro screens and facilitating purification of derived hydrazone products.
- [1] PubChem. (2026). Compound Summary for CID 16637121, XLogP3-AA value. National Center for Biotechnology Information. View Source
